Cas no 22446-20-4 (2-(Phenylthio)acetamide)
2-(Phenylthio)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-(phenylthio)-
- 2-(Phenylthio)acetamide
- 2-phenylsulfanylacetamide
- 2-(phenylsulfanyl)acetamide
- AC1L6ZUK
- CTK4E9522
- NSC525221
- Phenylmercapto-essigsaeure-amid
- phenylsulfanyl-acetic acid amide
- S-Phenyl-thioglykolsaeure-amid
- SureCN1170312
- T6434100
- AKOS005234174
- SCHEMBL1170312
- NSC-525221
- SY254152
- HF-0032
- KBRJQEVSKVOLNR-UHFFFAOYSA-N
- DTXSID20326193
- XAA44620
- phenylsulfanylacetamide
- MFCD00040684
- Z19751390
- ALPHA-(PHENYLTHIO)ACETAMIDE
- 22446-20-4
- CS-0313638
-
- MDL: MFCD00040684
- Inchi: 1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
- InChI Key: KBRJQEVSKVOLNR-UHFFFAOYSA-N
- SMILES: S(CC(N)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 167.04057
- Monoisotopic Mass: 167.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 339.6°Cat760mmHg
- Flash Point: 159.2°C
- Refractive Index: 1.609
- PSA: 43.09
- LogP: 1.96430
2-(Phenylthio)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P399240-50mg |
2-(Phenylthio)acetamide |
22446-20-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399240-100mg |
2-(Phenylthio)acetamide |
22446-20-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399240-500mg |
2-(Phenylthio)acetamide |
22446-20-4 | 500mg |
$ 115.00 | 2022-06-03 | ||
| Apollo Scientific | OR927470-1g |
2-(Phenylthio)acetamide |
22446-20-4 | 95% | 1g |
£130.00 | 2025-02-20 | |
| Apollo Scientific | OR927470-5g |
2-(Phenylthio)acetamide |
22446-20-4 | 95% | 5g |
£495.00 | 2025-02-20 | |
| Alichem | A019131945-25g |
2-(Phenylthio)acetamide |
22446-20-4 | 95% | 25g |
$905.37 | 2023-09-02 | |
| Key Organics Ltd | HF-0032-1MG |
2-(phenylsulfanyl)acetamide |
22446-20-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | HF-0032-5MG |
2-(phenylsulfanyl)acetamide |
22446-20-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | HF-0032-10MG |
2-(phenylsulfanyl)acetamide |
22446-20-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | HF-0032-20MG |
2-(phenylsulfanyl)acetamide |
22446-20-4 | >90% | 20mg |
£76.00 | 2023-04-19 |
2-(Phenylthio)acetamide Related Literature
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1. Fluorination of sulfanyl amides using difluoroiodoarene reagentsWilliam B. Motherwell,Michael F. Greaney,Jeremy J. Edmunds,Jonathan W. Steed J. Chem. Soc. Perkin Trans. 1 2002 2816
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Jingjing Wu,Song Cao,Nianjin Liu,Li Shen,Jinlong Yu,Jian Zhang,Hui Li,Xuhong Qian Org. Biomol. Chem. 2010 8 2386
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Marie Kissane,Maureen Murphy,Elisabeth O'Brien,Jay Chopra,Linda Murphy,Stuart G. Collins,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2011 9 2452
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4. Stereoselective synthesis of (3R*,3aS*,7aS*)-3-aryloctahydroindol-2-ones using radical cyclisation: a formal synthesis of (±)-pancracineMasazumi Ikeda,Masahiro Hamada,Takashi Yamashita,Katsuaki Matsui,Tatsunori Sato,Hiroyuki Ishibashi J. Chem. Soc. Perkin Trans. 1 1999 1949
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Jan Otevrel,David Svestka,Pavel Bobal RSC Adv. 2020 10 25029
Additional information on 2-(Phenylthio)acetamide
Comprehensive Guide to Acetamide,2-(phenylthio)- (CAS No. 22446-20-4): Properties, Applications, and Market Insights
Acetamide,2-(phenylthio)- (CAS No. 22446-20-4), also known as N-(Phenylthio)acetamide, is a specialized organic compound with a wide range of applications in chemical synthesis and industrial processes. This compound features a unique molecular structure combining an acetamide group with a phenylthio moiety, making it valuable for various pharmaceutical intermediates and organic synthesis applications. Researchers and manufacturers are increasingly interested in this compound due to its versatility and potential in developing new materials.
The chemical formula of Acetamide,2-(phenylthio)- is C8H9NOS, with a molecular weight of 167.23 g/mol. Its distinct properties, such as moderate solubility in organic solvents and stability under controlled conditions, make it suitable for fine chemical production. Recent studies highlight its role in synthesizing sulfur-containing compounds, which are critical in agrochemicals and specialty chemicals. The growing demand for high-purity chemical intermediates has further boosted its relevance in the market.
One of the key applications of Acetamide,2-(phenylthio)- is in the development of bioactive molecules. Its sulfur-based structure allows it to act as a building block for compounds with potential antimicrobial and antioxidant properties. This aligns with current trends in green chemistry and sustainable manufacturing, where researchers seek eco-friendly alternatives for chemical synthesis. The compound’s compatibility with catalytic processes also makes it a candidate for innovative industrial applications.
From a market perspective, the demand for Acetamide,2-(phenylthio)- is driven by its utility in pharmaceutical research and material science. Companies specializing in custom synthesis and chemical innovation are exploring its potential for next-generation products. Additionally, its role in polymer modification and coating formulations has garnered attention in industries focusing on advanced materials. As regulatory standards evolve, the compound’s low environmental impact profile positions it favorably in the global market.
Safety and handling of Acetamide,2-(phenylthio)- require adherence to standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain stability. Researchers emphasize the importance of using personal protective equipment (PPE) when handling this compound to ensure workplace safety. These precautions align with industry best practices for chemical handling and risk management.
In conclusion, Acetamide,2-(phenylthio)- (CAS No. 22446-20-4) is a versatile compound with significant potential in chemical research and industrial applications. Its unique properties and compatibility with modern synthesis techniques make it a valuable asset for scientists and manufacturers. As the demand for specialty chemicals grows, this compound is poised to play a pivotal role in advancing sustainable chemistry and innovative material development.
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